molecular formula C13H13F2NO B3010840 N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]prop-2-enamide CAS No. 2411259-74-8

N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]prop-2-enamide

Cat. No. B3010840
CAS RN: 2411259-74-8
M. Wt: 237.25
InChI Key: MRPWKTFHTKLABF-UHFFFAOYSA-N
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Description

N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]prop-2-enamide, also known as DFP-10825, is a novel small molecule inhibitor that has shown potential in the field of cancer research. It is a member of the family of compounds known as enaminones, which have been found to exhibit a wide range of biological activities. DFP-10825 has been shown to have potent anti-tumor activity in preclinical studies, making it a promising candidate for further development as a cancer therapy.

Mechanism of Action

The exact mechanism of action of N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]prop-2-enamide is not fully understood, but it is thought to act by inhibiting the activity of a key enzyme involved in cancer cell metabolism. This enzyme, known as pyruvate dehydrogenase kinase (PDK), is upregulated in many types of cancer and plays a critical role in promoting cancer cell survival and proliferation. By inhibiting PDK, N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]prop-2-enamide is thought to disrupt the metabolic pathways that cancer cells rely on for their growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]prop-2-enamide has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]prop-2-enamide has also been shown to modulate the immune system, potentially enhancing the body's ability to fight off cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]prop-2-enamide is its potent anti-tumor activity in preclinical models. This makes it a promising candidate for further development as a cancer therapy. However, there are also some limitations to its use in lab experiments. For example, N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]prop-2-enamide has relatively low solubility in water, which can make it difficult to administer in certain experimental settings. In addition, further studies are needed to fully understand its mechanism of action and potential toxicity.

Future Directions

There are several potential future directions for research on N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]prop-2-enamide. One area of interest is in combination therapies, where N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]prop-2-enamide could be used in combination with other anti-cancer agents to enhance their efficacy. Another area of interest is in the development of new formulations of N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]prop-2-enamide that could improve its solubility and bioavailability. Finally, further studies are needed to fully understand the mechanism of action of N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]prop-2-enamide and its potential toxicity, which will be critical for its further development as a cancer therapy.

Synthesis Methods

The synthesis of N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]prop-2-enamide involves the reaction of 3,4-difluorobenzaldehyde with 2-methyl-3-buten-2-ol to form the corresponding enamine, which is then reacted with propionyl chloride to yield the final product. The synthesis is relatively simple and can be carried out in a few steps with good yields.

Scientific Research Applications

N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]prop-2-enamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of a wide range of tumor cell lines, including breast, prostate, lung, and colon cancer cells. In addition, N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]prop-2-enamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism by which many cancer therapies exert their anti-tumor effects.

properties

IUPAC Name

N-[1-(3,4-difluorophenyl)-2-methylprop-2-enyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2NO/c1-4-12(17)16-13(8(2)3)9-5-6-10(14)11(15)7-9/h4-7,13H,1-2H2,3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPWKTFHTKLABF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(C1=CC(=C(C=C1)F)F)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]prop-2-enamide

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